molecular formula C14H21BrClNO B1441153 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220038-88-9

3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1441153
CAS No.: 1220038-88-9
M. Wt: 334.68 g/mol
InChI Key: NJQJDCVLRHQZJH-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride stands as a representative member of the extensive family of piperidine derivatives that have garnered substantial attention in contemporary medicinal chemistry research. This compound exemplifies the sophisticated molecular design strategies employed in modern pharmaceutical development, where strategic substitution patterns on heterocyclic scaffolds are utilized to modulate biological activity and physicochemical properties. The molecular architecture of this compound incorporates several key structural elements that contribute to its potential utility as a research tool and pharmaceutical intermediate.

The compound belongs to the broader class of substituted piperidines, which constitute one of the most prevalent heterocyclic motifs in approved pharmaceutical agents. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and represent a significant portion of biologically active alkaloids found in nature. The specific substitution pattern present in this compound incorporates a para-brominated benzyl group connected through an ethoxy linker to the piperidine ring, creating a molecular framework that combines the pharmacophoric properties of the saturated nitrogen heterocycle with the electronic and steric characteristics imparted by the halogenated aromatic substituent.

The synthetic accessibility and structural modularity of this compound make it particularly valuable for structure-activity relationship studies in drug discovery programs. The presence of the bromine atom provides opportunities for further chemical elaboration through cross-coupling reactions, while the ether linkage offers metabolic stability compared to more labile connecting groups. The hydrochloride salt form enhances aqueous solubility and provides a crystalline material suitable for analytical characterization and biological evaluation.

Historical Context and Development

The documented history of this compound traces back to its initial registration in chemical databases during the early 2010s, with the compound first being catalogued in the PubChem database on March 8, 2012. This timing coincides with the broader expansion of combinatorial chemistry libraries and high-throughput synthesis programs that characterized pharmaceutical research during this period. The compound emerged as part of systematic efforts to explore substituted piperidine derivatives for potential therapeutic applications, reflecting the continued recognition of piperidine-containing molecules as privileged structures in medicinal chemistry.

The development of this specific compound can be contextualized within the broader historical trajectory of piperidine chemistry, which has evolved significantly since the initial isolation of piperidine itself in the 19th century. The systematic exploration of substituted piperidine derivatives gained momentum throughout the 20th century, driven by the discovery of numerous bioactive natural products containing piperidine cores and the recognition of their pharmaceutical potential. The incorporation of brominated aromatic substituents represents a more recent strategy in medicinal chemistry, reflecting advances in synthetic methodology and structure-based drug design approaches.

Recent modifications to the compound's database entries, including updates as recent as May 2025, indicate ongoing research interest and continued refinement of its chemical and physical property data. This sustained attention suggests that the compound continues to serve as a valuable tool in contemporary research programs, despite being first synthesized over a decade ago. The persistence of research interest reflects both the inherent chemical stability of the compound and its continued relevance to current pharmaceutical development strategies.

The historical development of related piperidine derivatives provides important context for understanding the significance of this particular compound. Recent advances in piperidine synthesis have emphasized the importance of substitution patterns that can modulate both biological activity and drug-like properties. The specific substitution pattern present in this compound represents an evolution of these design principles, incorporating lessons learned from decades of piperidine medicinal chemistry research.

Significance in Piperidine Chemistry

The significance of this compound within the broader context of piperidine chemistry stems from its representation of key structural motifs that have proven valuable in pharmaceutical development. Piperidine derivatives constitute one of the most important synthetic fragments for drug design and play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals as well as naturally occurring alkaloids. The specific structural features incorporated in this compound exemplify several important trends in contemporary piperidine medicinal chemistry.

The compound demonstrates the strategic use of halogenated aromatic substituents in piperidine chemistry, where the para-bromobenzyl group serves multiple functions. The bromine atom provides a handle for further synthetic elaboration through various cross-coupling reactions, enabling the synthesis of diverse analogues for structure-activity relationship studies. Additionally, the halogen substitution can modulate the electronic properties of the aromatic system, potentially influencing molecular recognition events with biological targets. This approach aligns with broader trends in medicinal chemistry that emphasize the importance of halogen bonding and electronic effects in drug-target interactions.

The ethoxy linker connecting the piperidine core to the bromobenzyl substituent represents another significant design element. Ether linkages provide metabolic stability compared to more labile connecting groups such as esters or amides, while maintaining sufficient flexibility to allow conformational adaptation upon binding to biological targets. This structural feature reflects the sophisticated understanding of drug metabolism and pharmacokinetics that characterizes modern pharmaceutical development, where molecular design must balance biological activity with suitable pharmacological properties.

Recent research has highlighted the versatility of piperidine as a heterocyclic scaffold for developing various bioactive compounds. The compound under discussion exemplifies this versatility through its incorporation of multiple pharmacophoric elements within a single molecular framework. The piperidine core provides a basic nitrogen center capable of participating in hydrogen bonding and electrostatic interactions, while the aromatic substituent offers opportunities for hydrophobic interactions and π-π stacking with biological targets.

Structural Feature Significance in Piperidine Chemistry Functional Contribution
Piperidine Core Primary pharmacophore in numerous drugs Basic nitrogen for biological interactions
Para-Bromobenzyl Halogenated aromatic substituent Electronic modulation and synthetic handle
Ethoxy Linker Metabolically stable connection Conformational flexibility with stability
Hydrochloride Salt Enhanced pharmaceutical properties Improved solubility and crystallinity

Compound Registry and Identification

The comprehensive identification and registration of this compound across multiple chemical databases and nomenclature systems reflects its established status as a well-characterized research compound. The systematic cataloguing of this compound facilitates reproducible research and enables efficient communication among researchers working with this material. The multiple identification systems employed provide complementary approaches to molecular specification, each serving distinct purposes within the chemical research community.

The compound has been assigned unique identifiers across several major chemical databases, ensuring unambiguous identification regardless of the specific system employed by researchers. This comprehensive registration approach reflects best practices in chemical information management and supports the principles of open science and data sharing that characterize contemporary chemical research. The consistency of identification across different systems provides confidence in the reliability of associated chemical and physical property data.

Beyond simple identification, the various nomenclature systems employed provide different perspectives on the molecular structure, each emphasizing particular aspects of the chemical architecture. The systematic names derived from International Union of Pure and Applied Chemistry guidelines provide a hierarchical description of the molecular structure, while simplified molecular-input line-entry system codes offer a compact representation suitable for computational applications. This multiplicity of naming conventions accommodates the diverse needs of different research communities and applications.

Chemical Abstracts Service Registry (1220038-88-9)

The Chemical Abstracts Service registry number 1220038-88-9 serves as the primary unique identifier for this compound within the global chemical information infrastructure. This numerical identifier, assigned by the Chemical Abstracts Service division of the American Chemical Society, provides an unambiguous reference that remains constant regardless of changes in nomenclature conventions or structural representations. The Chemical Abstracts Service registry system, established in 1965, has become the de facto international standard for chemical substance identification, with over 190 million unique substances currently registered.

The specific registry number 1220038-88-9 was assigned following the standard Chemical Abstracts Service protocol for new substance registration, which requires comprehensive structural characterization and verification of molecular identity. The registration process involves detailed analysis of the molecular structure, including stereochemistry where applicable, and generation of a unique connection table that serves as the basis for the numerical identifier. This rigorous process ensures that each Chemical Abstracts Service number corresponds to a single, well-defined chemical entity.

The utility of the Chemical Abstracts Service registry number extends beyond simple identification to encompass regulatory compliance, patent applications, and international trade documentation. Regulatory agencies worldwide recognize Chemical Abstracts Service numbers as authoritative chemical identifiers, making them essential for substances intended for commercial development or regulatory submission. The consistent use of this identifier across research publications, patent documents, and regulatory filings ensures traceability and facilitates comprehensive literature searches.

Within the context of piperidine chemistry research, the Chemical Abstracts Service number provides a stable reference point that remains valid even as understanding of the compound's properties and applications evolves. This stability is particularly important for compounds that may be known by multiple common names or that undergo nomenclature changes as structural understanding improves. The registry number thus serves as a permanent link connecting all research activities and publications related to this specific compound.

Molecular Formula (C₁₄H₂₁BrClNO)

The molecular formula C₁₄H₂₁BrClNO provides a concise representation of the atomic composition of this compound, indicating the presence of fourteen carbon atoms, twenty-one hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom. This empirical formula reflects the combination of the organic base molecule with one equivalent of hydrogen chloride to form the hydrochloride salt, which is the standard form in which this compound is typically handled and stored for research applications.

The molecular weight corresponding to this formula is calculated as 334.68 grams per mole, a value that falls within the optimal range for drug-like molecules as defined by various pharmaceutical industry guidelines. This molecular weight is consistent with good oral bioavailability characteristics according to Lipinski's Rule of Five and related medicinal chemistry guidelines, suggesting favorable pharmaceutical properties for potential therapeutic applications. The relatively modest molecular weight also facilitates synthetic accessibility and purification procedures.

Analysis of the atomic composition reveals several important structural features that contribute to the compound's chemical and biological properties. The carbon-to-nitrogen ratio of 14:1 indicates a predominantly hydrocarbon framework with strategic placement of the basic nitrogen center, while the presence of both bromine and chlorine atoms reflects the halogenated character that may influence biological activity through halogen bonding interactions. The single oxygen atom corresponds to the ether linkage connecting the piperidine core to the bromobenzyl substituent.

Element Count Percentage by Mass Contribution to Properties
Carbon 14 50.22% Structural framework and hydrophobic character
Hydrogen 21 6.31% Conformational flexibility and hydrogen bonding
Bromine 1 23.88% Halogen bonding and synthetic handle
Chlorine 1 10.59% Salt formation and solubility enhancement
Nitrogen 1 4.18% Basic center for biological interactions
Oxygen 1 4.78% Ether linkage and hydrogen bond acceptor
Standardized Nomenclature Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing heterocyclic rings and multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is 3-[2-[(4-bromophenyl)methoxy]ethyl]piperidine;hydrochloride, which provides a hierarchical description of the molecular structure beginning with the piperidine core and systematically describing the substituent pattern.

The International Union of Pure and Applied Chemistry naming system employs a systematic approach that prioritizes the piperidine ring as the principal functional group, with the brominated benzyl ether substituent described as a locant-specified side chain. This nomenclature unambiguously specifies the point of attachment (position 3 of the piperidine ring), the nature of the connecting linkage (ethoxy bridge), and the identity of the terminal substituent (4-bromobenzyl group). The semicolon notation separates the organic base from the hydrochloride salt component, clearly indicating the stoichiometric relationship.

Alternative nomenclature systems provide complementary approaches to molecular specification, each serving particular purposes within different research contexts. The compound is also known by several synonymous names, including this compound and 3-(2-((4-Bromobenzyl)oxy)ethyl)piperidine hydrochloride, which employ slightly different formatting conventions while conveying identical structural information. These variations reflect the evolution of chemical nomenclature practices and accommodate different preferences within the research community.

Machine-readable representations of the molecular structure include the simplified molecular-input line-entry system code BrC1=CC=C(C=C1)COCCC2CNCCC2.[H]Cl and the International Chemical Identifier string InChI=1S/C14H20BrNO.ClH/c15-14-5-3-13(4-6-14)11-17-9-7-12-2-1-8-16-10-12;/h3-6,12,16H,1-2,7-11H2;1H. These encoded representations enable computational processing and database searching while maintaining complete structural specificity. The simplified molecular-input line-entry system notation provides a particularly compact format suitable for chemical informatics applications, while the International Chemical Identifier offers a standardized approach that facilitates interoperability between different software systems.

Properties

IUPAC Name

3-[2-[(4-bromophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c15-14-5-3-13(4-6-14)11-17-9-7-12-2-1-8-16-10-12;/h3-6,12,16H,1-2,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQJDCVLRHQZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-88-9
Record name Piperidine, 3-[2-[(4-bromophenyl)methoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid pathway. This pathway is responsible for the production of prostanoids, which are involved in inflammation and pain. By inhibiting COX-2, the compound reduces the production of these pro-inflammatory agents.

Biochemical Analysis

Biochemical Properties

3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. The interaction between this compound and COX-2 is characterized by the binding of the compound to the enzyme’s active site, leading to a decrease in its catalytic activity. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of COX-2 by this compound can lead to a reduction in the production of pro-inflammatory mediators, thereby affecting the inflammatory response in cells. Furthermore, this compound may alter the expression of genes involved in cell proliferation and apoptosis, impacting cellular growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes. These interactions can result in the modulation of gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has been shown to affect cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory activity, by inhibiting COX-2. At higher doses, this compound may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound may undergo metabolic transformations, such as oxidation and conjugation, leading to the formation of metabolites with different biological activities. The interaction of this compound with metabolic enzymes can affect metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within cells. Additionally, binding to intracellular proteins can influence the distribution and activity of this compound, impacting its overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 4-bromobenzyl ether group. The presence of the bromine atom may enhance its interaction with biological targets, potentially affecting its pharmacological profile.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives with similar structures can inhibit oxidative stress markers effectively. The antioxidant activity is often measured using assays that evaluate the ability to scavenge free radicals or inhibit lipid peroxidation.

CompoundIC50 (µM)Activity Type
Compound A11.55Antioxidant
Compound B30.0Moderate Activity
Compound C82.0Low Activity

Neurotransmitter Modulation

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of serotonin and norepinephrine pathways, similar to other piperidine derivatives known for their antidepressant effects. This modulation could be beneficial in treating mood disorders.

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been explored extensively. Studies indicate that compounds with a piperidine core can exhibit antibacterial and antifungal activities against various pathogens. For example, compounds structurally related to this compound have shown promising results against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli30 µg/mL
Candida albicans25 µg/mL

The proposed mechanisms for the biological activities of this compound include:

  • Antioxidant Mechanism : Inhibition of reactive oxygen species (ROS) formation and enhancement of endogenous antioxidant enzymes.
  • Neurotransmitter Interaction : Binding to serotonin receptors, which may lead to increased serotonin levels in synaptic clefts.
  • Antimicrobial Action : Disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Case Studies

  • Antidepressant Effects : A study investigating the antidepressant-like effects of piperidine derivatives found that compounds similar to this compound significantly reduced depressive behavior in animal models, indicating potential for treating major depressive disorder.
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development : The compound serves as a scaffold for developing new drugs targeting various biological pathways. Its structural properties allow for modifications that can enhance biological activity or selectivity towards specific targets.

Biological Activity : Preliminary studies suggest that 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride may exhibit pharmacological activities, such as:

  • Antidepressant Effects : Similar piperidine derivatives have shown promise in treating mood disorders.
  • Antinociceptive Properties : Research indicates potential analgesic effects, making it a candidate for pain management therapies.

Organic Synthesis Applications

Building Block in Organic Synthesis : The compound can act as an intermediate in various synthetic pathways. The bromine atom on the benzyl moiety is particularly reactive, allowing for nucleophilic substitution reactions. This reactivity is essential for creating more complex molecules.

Protonation and Solubility : The nitrogen atom in the piperidine ring can undergo protonation-deprotonation reactions, influencing the compound's solubility and interactions with biological targets. This property is crucial for optimizing drug formulations.

Interaction Studies

Research involving interaction studies of this compound focuses on its binding affinity to various receptors and enzymes. Understanding these interactions is vital for assessing the safety and efficacy of this compound in therapeutic applications.

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

  • 2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride (CAS 1220032-45-0): This positional isomer differs in the substitution site (2-position vs. 3-position on the piperidine ring). Positional isomerism can significantly alter molecular conformation, affecting binding affinity to biological targets. For example, 3-substituted piperidines may exhibit enhanced steric compatibility with enzyme active sites compared to 2-substituted analogs .
  • 3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride (CAS 1220019-96-4): This analog replaces the ethyl chain with a methyl group, shortening the linker between the benzyl ether and piperidine. The reduced chain length may decrease lipophilicity (logP) and influence membrane permeability .

Substituent Variations and Electronic Effects

  • 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride (CAS 1219982-85-0): The substitution of 4-bromobenzyl with a 4-bromo-2-isopropylphenoxy group introduces steric bulk (isopropyl group) and alters electron distribution. Such modifications can enhance metabolic stability by hindering cytochrome P450-mediated oxidation .
  • Fluorine’s electron-withdrawing effect may also enhance acidity of adjacent protons, affecting solubility .

Alkoxy and Aryl Group Modifications

  • This may lower affinity for hydrophobic binding pockets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine HCl 1220032-45-0 C₁₄H₁₉BrClNO 356.67 4-Bromobenzyloxyethyl High lipophilicity, potential antimicrobial activity
2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine HCl 1220032-45-0 C₁₄H₁₉BrClNO 356.67 Positional isomer Altered binding conformation vs. 3-isomer
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl 1219982-85-0 C₁₆H₂₃BrClNO 384.72 4-Bromo-2-isopropylphenoxy Enhanced metabolic stability
3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine HCl 1289386-70-4 C₁₃H₁₈Cl₂FNO 294.19 Chloro-fluoro-benzyl Improved halogen bonding
2-[2-(propan-2-yloxy)ethyl]piperidine HCl N/A C₁₀H₂₂ClNO 207.74 Isopropoxy Reduced steric hindrance

Preparation Methods

Formation of 4-Bromobenzyl Ether Intermediate

The key intermediate, 4-bromobenzyl ether, is prepared by reacting 4-bromobenzyl alcohol with an appropriate alkylating agent. This is commonly achieved via Williamson ether synthesis, where the phenolic or alcoholic hydroxyl group is deprotonated and then reacted with an alkyl halide or tosylate to form the ether linkage.

  • Typical conditions involve:
    • Use of a strong base (e.g., sodium hydride or potassium carbonate)
    • Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Controlled temperature ranging from 0 °C to reflux conditions depending on reactivity.

Coupling to Piperidine Ring

The ether intermediate is then reacted with piperidine to form the target compound. This step often involves nucleophilic substitution where the piperidine nitrogen attacks an electrophilic carbon adjacent to the ether linkage.

  • Reaction conditions:
    • Solvents like acetonitrile or ethanol
    • Mild heating (room temperature to 80 °C)
    • Use of hydrochloric acid or HCl gas to convert the free base into the hydrochloride salt, improving stability and crystallinity.

Purification and Crystallization

After synthesis, the crude product is purified by:

  • Extraction with organic solvents such as ethyl acetate
  • Drying over anhydrous sodium sulfate
  • Evaporation of solvents under reduced pressure
  • Recrystallization from solvents like methanol or isopropanol to obtain pure hydrochloride salt crystals.

Representative Synthetic Procedure (Summary Table)

Step Reagents/Conditions Description Yield/Notes
1 4-Bromobenzyl alcohol + alkylating agent (e.g., 2-bromoethyl ether) + base (K2CO3) in DMF Williamson ether synthesis to form 4-bromobenzyl ether intermediate High yield, typically >80%
2 Piperidine + 4-bromobenzyl ether intermediate in acetonitrile, heated to 60-80 °C Nucleophilic substitution to attach piperidine ring Moderate to high yield
3 Treatment with dry HCl gas or HCl solution Formation of hydrochloride salt Stable crystalline product
4 Purification by recrystallization from methanol or isopropanol Enhances purity and crystallinity Final purity >98%

Research Findings and Optimization Notes

  • Chiral Resolution : While the compound is often synthesized as a racemate, chiral resolution techniques such as salt formation with chiral acids (e.g., tartaric acid derivatives) can be applied to isolate enantiomerically pure forms if needed.

  • Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress and purity during synthesis.

  • Industrial Scale-Up : Optimization includes controlling reaction temperature, reagent stoichiometry, and solvent choice to maximize yield and minimize impurities. Use of catalysts such as Pd/C for hydrogenation steps is reported in related piperidine derivatives synthesis.

Example from Patent Literature

A related synthetic method described for 3-substituted piperidines involves the following:

  • Preparation of N-benzyl-3-piperidone intermediate
  • Grignard reaction with phenylmagnesium bromide to introduce substituents
  • Removal of protecting groups and chiral resolution steps
  • Final conversion to hydrochloride salt by treatment with dry HCl

This approach, while for a different piperidine derivative, provides insight into advanced synthetic strategies that can be adapted for this compound.

Summary Table of Key Data

Parameter Details
Molecular Formula C14H21BrClNO
Molecular Weight 334.68 g/mol
Key Intermediate 4-Bromobenzyl ether
Common Solvents DMF, THF, Acetonitrile, Methanol
Reaction Types Williamson ether synthesis, nucleophilic substitution
Purification Methods Extraction, recrystallization
Salt Formation Hydrochloride salt via HCl treatment
Typical Yields 70-95% per step
Analytical Techniques TLC, HPLC, NMR, Mass Spectrometry

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons from bromobenzyl at δ 7.2–7.6 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>99%) and detects impurities .
  • Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 368 (C₁₄H₂₀BrNO₂·HCl) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Br, Cl percentages) .

How can researchers optimize the stereochemical outcome during synthesis, particularly concerning trans/cis isomer formation?

Advanced Research Question

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-Pd complexes) during hydrogenation to favor the desired trans isomer .
  • Temperature Modulation : Lower reaction temperatures (-10°C to 0°C) reduce epimerization risks in substitution steps .
  • Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak AD-H) resolve isomers; retention time differences guide optimization .
  • Crystallization Control : Selective recrystallization in polar solvents (e.g., methanol/water) enriches trans isomer purity .

What strategies resolve contradictory data regarding the compound’s biological activity across assay systems?

Advanced Research Question

  • Assay Standardization : Normalize cell lines (e.g., HEK293 vs. CHO) and receptor expression levels to minimize variability .
  • Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., dealkylated or hydroxylated derivatives) that may interfere with activity .
  • Binding Affinity Studies : Radioligand displacement assays (e.g., ³H-labeled analogs) quantify receptor interactions under consistent buffer conditions (pH 7.4, 37°C) .
  • Statistical Validation : Use ANOVA to assess inter-assay variability and identify outliers .

How does the 4-bromobenzyloxyethyl moiety influence physicochemical properties and receptor binding compared to unsubstituted piperidines?

Advanced Research Question

  • Physicochemical Effects :
    • Lipophilicity : The bromobenzyl group increases logP by ~2 units (measured via shake-flask method), enhancing membrane permeability .
    • Solubility : Reduced aqueous solubility (0.1–0.5 mg/mL in PBS) due to aromatic hydrophobicity; DMSO or cyclodextrin-based formulations improve bioavailability .
  • Receptor Binding :
    • Steric Effects : Bulkier substituents decrease affinity for GPCRs (e.g., 5-HT receptors) by ~30% compared to unsubstituted piperidines .
    • Electron-Withdrawing Effects : The bromine atom enhances σ-receptor interactions (Kᵢ = 12 nM vs. 45 nM for non-halogenated analogs) .

What are the critical considerations in designing kinetic studies to evaluate degradation pathways under varying pH and temperature?

Q. Methodological Guidance

  • Accelerated Stability Testing :
    • pH Range : Test degradation in buffers (pH 1–10) at 37°C. Acidic conditions (pH 1–3) often hydrolyze the ether linkage .
    • Temperature : Arrhenius plots (25–60°C) predict shelf life; Eₐ (activation energy) calculations guide formulation stability .
  • Analytical Monitoring :
    • UV-Vis Spectroscopy : Track absorbance changes at λₘₐₓ ~270 nm (bromobenzyl chromophore) .
    • Forced Degradation : Expose to oxidative (H₂O₂), photolytic (ICH Q1B guidelines), and thermal stress (40°C/75% RH) .
  • Mechanistic Modeling : Use HPLC-MS to identify degradation products (e.g., piperidine ring-opening products) and propose pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride

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